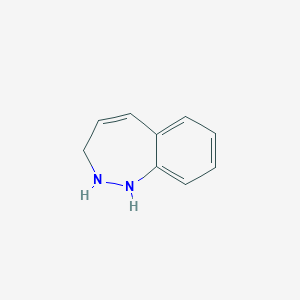

2,3-Dihydro-1H-1,2-benzodiazepine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-1,2-benzodiazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-6,10-11H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWWYOKRVNYQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C2NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493444 | |

| Record name | 2,3-Dihydro-1H-1,2-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55379-60-7 | |

| Record name | 2,3-Dihydro-1H-1,2-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,3 Dihydro 1h 1,2 Benzodiazepines and Analogues

Cyclization Reactions for the Formation of the Benzodiazepine (B76468) Ring System

The cornerstone of synthesizing the 1,2-benzodiazepine framework is the formation of the seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring. This is achieved through various cyclization strategies that typically involve precursors containing a pre-formed nitrogen-nitrogen bond.

The condensation of o-phenylenediamines with ketones or aldehydes is a widely employed and robust method for the synthesis of 1,5-benzodiazepines. nih.govnih.govrsc.orgias.ac.in This reaction is versatile, applicable to both cyclic and acyclic ketones, and can be promoted by a variety of catalysts. nih.govias.ac.in However, this strategy is not suitable for the synthesis of the 1,2-benzodiazepine scaffold due to the required 1,2-positioning of the nitrogen atoms.

For the formation of 2,3-benzodiazepines (a class of 1,2-benzodiazepines), the key cyclization step involves reacting a suitable aromatic ketone precursor with hydrazine (B178648). A notable method involves a phosphate-assisted acylation of a 1-arylpropan-2-one with a carboxylic acid, which is then followed by a cyclization reaction with hydrazine in a one-pot, two-step process. rsc.orgrsc.org This approach provides direct access to the 2,3-benzodiazepine skeleton. rsc.org Another reported cyclization involves the reaction of a benzo[c]pyrilium salt, generated from a β-keto aromatic compound and a carboxylic acid chloride, with hydrazine to smoothly yield the 2,3-benzodiazepine structure. rsc.org

Catalysis plays a pivotal role in achieving efficient and selective synthesis of 2,3-dihydro-1H-1,2-benzodiazepines. A key transformation is the reduction of a C=N double bond within the diazepine ring of a 2,5-dihydro-1H-2,3-benzodiazepin-1-one precursor to yield the desired dihydro structure. nih.gov

A simple and effective method for this reduction is Pd-catalyzed hydrogenation. nih.gov This reaction can be carried out in methanol (B129727) at room temperature under atmospheric pressure, with the addition of hydrochloric acid to improve the solubility of the substrate, leading to high yields of the 2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one products. nih.gov

| Catalytic Reaction Summary | |

| Reaction Type | Reduction of C=N bond in 2,3-benzodiazepin-1-ones. nih.gov |

| Catalyst | 10% Palladium on Carbon (Pd/C). nih.gov |

| Reagents & Conditions | H₂, Methanol-HCl, Room Temperature, Atmospheric Pressure. nih.gov |

| Product | 2,3,4,5-Tetrahydro-2,3-benzodiazepin-1-ones. nih.gov |

| Yield | 80–90%. nih.gov |

While a broad range of catalysts, including various Lewis acids and solid acid catalysts, are used for synthesizing 1,5-benzodiazepines, their application is specific to the condensation of o-phenylenediamines and is therefore not directly relevant to the formation of the 1,2-benzodiazepine ring system. nih.govias.ac.in

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methodologies. nih.gov In the context of 2,3-benzodiazepine synthesis, a significant advancement is the creation of a one-pot, two-step procedure that combines phosphate-assisted acylation with hydrazine cyclization. rsc.orgrsc.org This method is noteworthy for its directness and efficiency. rsc.org

This approach aligns with green chemistry principles by offering operational simplicity and reducing the number of separate work-up and purification steps, which can minimize solvent usage and waste generation. rsc.org The reaction proceeds smoothly at room temperature after a short time, which can also contribute to energy efficiency. rsc.org The ability to tolerate unprotected functional groups, such as an amino group, further enhances the atom economy and efficiency of the synthesis by avoiding protection and deprotection steps. rsc.orgrsc.org

Regioselective and Stereoselective Synthesis of 2,3-Dihydro-1H-1,2-benzodiazepine Analogues

Achieving control over regioselectivity and stereoselectivity is crucial for synthesizing specific, functionally distinct benzodiazepine analogues.

In the phosphate-assisted acylation route to 2,3-benzodiazepines, regioselectivity is significantly influenced by the substitution pattern on the aromatic ring of the 1-arylpropan-2-one precursor. rsc.orgrsc.org The presence of 3,4-dimethoxy or 3-methoxy substituents on the benzene ring has been found to be important for achieving high regioselectivity in the acylation reaction. rsc.orgrsc.org

Furthermore, stereoselective synthesis has been developed to produce specific enantiomers of dihydro-2,3-benzodiazepine derivatives. google.com These compounds possess a center of asymmetry at position 4, and it has been established that the (R)-enantiomers are often more potent. google.com A stereoselective synthesis for preparing these (R)-enantiomers has been developed, which stands as an elegant alternative to the separation of optically active forms from a racemic mixture. google.com This is often achieved by the selective reduction of a corresponding 2,3-benzodiazepine compound using metal hydrides like sodium borohydride. google.com

Functionalization and Derivatization Strategies for the this compound Scaffold

The functionalization of the core 2,3-benzodiazepine structure is key to creating a diverse range of derivatives. One versatile precursor for this purpose is 2,3-benzodiazepine-1-thione. researchgate.net This compound serves as a platform for generating a series of S-substituted and 1,2-annelated derivatives of 2,3-benzodiazepine, expanding the chemical space accessible from this scaffold. researchgate.net

Substituents on the reacting molecules can exert a profound influence on the course and outcome of synthetic reactions. In the synthesis of 2,3-benzodiazepines via the phosphate-assisted Friedel-Crafts acylation, the electronic nature of substituents on the 1-phenylpropan-2-one starting material is critical for directing the regioselectivity of the reaction. rsc.org It was found that the presence of 3,4-dimethoxy groups on the phenyl ring is crucial for achieving high regioselectivity. rsc.org This highlights the directing effect of electron-donating groups in this specific synthetic pathway. Similarly, in catalyst-free multicomponent reactions that produce benzodiazepine derivatives, the use of deuterated acetone (B3395972) in place of normal acetone was observed to significantly affect both the yield and reactivity in a four-component reaction, demonstrating an isotopic effect on the reaction pathway. rsc.org

Preparation of Substituted Analogues for Structure-Activity Relationship Studies

The synthesis of substituted this compound analogues is crucial for exploring structure-activity relationships (SAR), particularly for applications targeting the central nervous system. Modifications of the core structure allow for a systematic investigation of how different functional groups influence biological activity.

A recently developed methodology provides a direct and efficient route to 2,3-benzodiazepines bearing aromatic groups considered significant for bioactivity. rsc.org This one-pot, two-step process involves a phosphate-assisted acylation of 1-arylpropan-2-ones with a carboxylic acid, followed by cyclization with hydrazine. rsc.org A key advantage of this method is its tolerance of unprotected amino groups, which facilitates the creation of diverse analogues. rsc.org For instance, this strategy has been successfully employed to synthesize derivatives containing 7,8-dimethoxy and 1-p-aminophenyl substitutions, which are important for biological interactions. rsc.org The regioselectivity of the initial acylation step is reportedly high when the 1-arylpropan-2-one starting material contains 3,4-dimethoxy or 3-methoxy substitutions on its benzene ring. rsc.org

Another important strategy for generating analogues for SAR studies involves the chemical modification of a pre-formed benzodiazepine ring system. For example, 4-aryl-2,5-dihydro-1H-2,3-benzodiazepin-1-ones can serve as precursors to more saturated analogues. nih.gov The C=N double bond within the diazepine ring of these precursors can be selectively reduced. nih.gov An effective method for this transformation is Pd-catalyzed hydrogenation, carried out in methanol with the addition of aqueous hydrochloric acid to improve solubility. nih.gov This approach has been used to prepare a series of 4-aryl-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-ones in high yields (80-90%). nih.gov The reduction of the C(4)=N(3) double bond has also been explored with various reducing agents, including sodium cyanoborohydride, borohydride, and sodium trimethoxyborohydride, which selectively yielded the desired tetrahydro-benzodiazepine, albeit in lower yields (around 40%) compared to catalytic hydrogenation. nih.gov

The table below summarizes examples of substituted analogues prepared for such studies.

Table 1: Examples of Synthesized this compound Analogues

| Compound ID | Substituent at Position 4 | Saturation Level | Synthesis Method | Reference |

| 2a | Phenyl | Tetrahydro | Catalytic Hydrogenation | nih.gov |

| 2b | 4-Methoxyphenyl | Tetrahydro | Catalytic Hydrogenation | nih.gov |

| 2c | 4-Chlorophenyl | Tetrahydro | Catalytic Hydrogenation | nih.gov |

| N/A | 1-p-Aminophenyl | Dihydro | Phosphate-assisted Acylation | rsc.org |

| N/A | Varies (with 7,8-dimethoxy) | Dihydro | Phosphate-assisted Acylation | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of Synthesized Compounds

The structural confirmation of newly synthesized this compound derivatives is established through a combination of advanced spectroscopic techniques. While detailed crystallographic data for the specific "this compound" parent structure is not extensively reported in the provided context, the characterization of its synthesized analogues relies heavily on methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and other spectral analyses.

For instance, the successful synthesis of 4-aryl-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-ones was confirmed by ensuring that all analytical and spectral data were in full agreement with the proposed chemical structures. nih.gov These characterization methods are fundamental to verifying the outcome of synthetic steps, such as the selective reduction of the C=N bond during the conversion of dihydro- to tetrahydro-benzodiazepines. nih.gov

The table below presents a conceptual summary of the types of spectroscopic data used for the characterization of these compounds, as specific spectral values were not detailed in the provided search results.

Table 2: Spectroscopic Characterization Data for Substituted this compound Analogues

| Compound Class | ¹H NMR Data | ¹³C NMR Data | Mass Spectrometry (MS) | FT-IR Spectroscopy |

| 4-Aryl-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-ones | Signals corresponding to aromatic protons, methoxy (B1213986) groups (if present), and protons on the saturated diazepine ring. | Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons of the diazepine ring. | Molecular ion peak [M]+ corresponding to the calculated molecular weight. | Characteristic absorption bands for N-H stretching, C=O (amide) stretching, and aromatic C-H bonds. |

| 4-Aryl-2,5-dihydro-1H-2,3-benzodiazepin-1-ones | Signals for aromatic protons and protons on the partially unsaturated diazepine ring, including a resonance for the C=N-H or C=N proton. | Resonances for aromatic carbons, carbonyl carbon, and carbons of the diazepine ring, including the sp²-hybridized carbon of the imine group. | Molecular ion peak [M]+ confirming the molecular formula. | Absorption bands for N-H stretching, C=O stretching, and C=N stretching. |

Computational Chemistry and Theoretical Analysis of 2,3 Dihydro 1h 1,2 Benzodiazepine Systems

Quantum Mechanical Calculations and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental characteristics of benzodiazepine (B76468) systems. These methods provide a detailed understanding of the electronic environment and its influence on molecular behavior.

DFT calculations are instrumental in characterizing the electronic structure of 2,3-dihydro-1H-1,2-benzodiazepine derivatives. By mapping the electron density distribution, researchers can identify regions susceptible to electrophilic or nucleophilic attack. The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly crucial. The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. espublisher.comnih.gov

For instance, in studies of related 1,5-benzodiazepine derivatives, the HOMO is often localized on the benzene (B151609) ring and its substituents, while the LUMO, an antibonding π* orbital, is typically distributed across the fused ring system. espublisher.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov These computational analyses also allow for the calculation of various global chemical reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Analysis Data for Benzodiazepine Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| EPBZ (Parent Compound) | - | - | ~3.88 |

| EPBZ-NH2 | - | - | Lower than parent |

| EPBZ-F | - | - | Higher than parent |

Note: Data is illustrative and based on studies of 1,5-benzodiazepine derivatives. EPBZ refers to 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione. espublisher.com

DFT studies have proven to be highly effective in predicting the outcomes of chemical reactions involving benzodiazepine scaffolds. By modeling the reaction pathways and calculating the energies of reactants, transition states, and products, chemists can forecast the most favorable chemo- and regioselective routes. tandfonline.com

For example, in the 1,3-dipolar cycloaddition reactions of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with nitrilimine analogs, DFT calculations at the B3LYP/6-311G(d,p) level of theory have shown that the reactions are completely chemo- and regioselective. tandfonline.com These theoretical investigations can elucidate the reaction mechanism, determining whether it proceeds in a concerted or non-concerted fashion, and explain the influence of different substituent groups on the reaction yield. tandfonline.com Similarly, DFT has been employed to unravel the mechanism of hydrazinolysis of 4-substituted 2,3-dihydro-1,5-benzodiazepine-2-thiones, correctly predicting the reaction products. nih.gov

Molecular Dynamics Simulations and Conformational Analysis of the Diazepine (B8756704) Ring

The seven-membered diazepine ring in this compound systems is conformationally flexible. Molecular dynamics (MD) simulations and other conformational analysis techniques are vital for understanding the dynamic behavior and preferred spatial arrangements of this ring.

Studies on related 1,4-benzodiazepines have revealed that the diazepine ring can exist in a rapid equilibrium between different conformations, such as axial and equatorial forms. acs.org The preferred conformation can be influenced by factors like substitution patterns and the protonation state of the molecule. acs.org For instance, X-ray diffraction studies of some 4,5-dihydro-1-phenyl-1H-2,4-benzodiazepines have shown that while the free base may adopt one conformation, its salt can favor another. acs.org Computational methods, including semi-empirical programs, are used to determine the most stable conformer of these molecules. arxiv.org In many benzodiazepine derivatives, the seven-membered diazepine ring adopts a boat-shaped conformation. nih.govresearchgate.net

Crystal Structure Prediction and Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Understanding the three-dimensional arrangement of molecules in the solid state is crucial for drug development. While experimental techniques like X-ray crystallography provide definitive structures, computational methods for crystal structure prediction are becoming increasingly valuable, especially when single crystals are difficult to obtain.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzodiazepine Derivative

| Interaction Type | Contribution (%) |

| H···H | 51.1 |

| H···C/C···H | 25.3 |

| H···O/O···H | 20.3 |

| O···O | 1.6 |

| H···N/N···H | 1.1 |

Note: Data is for 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione. nih.gov

In Silico Approaches for Virtual Screening and Ligand-Based Drug Design

In silico methods play a pivotal role in modern drug discovery by enabling the rapid screening of large virtual libraries of compounds to identify potential drug candidates. nih.gov These computational techniques can be broadly categorized into structure-based and ligand-based approaches.

In the context of this compound systems, ligand-based drug design would involve using the known structure of an active compound to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. Virtual screening can then be performed to identify other molecules in a database that fit this pharmacophore model.

Structure-based drug design, on the other hand, relies on the three-dimensional structure of the biological target, such as a receptor or enzyme. Molecular docking simulations are a key component of this approach, where virtual compounds are "docked" into the binding site of the target to predict their binding affinity and orientation. nih.gov For benzodiazepine derivatives, molecular docking studies have been used to investigate their interactions with targets like the GABAA receptor. nih.govnih.gov These simulations, often followed by more rigorous molecular dynamics simulations, help in understanding the binding mechanisms and in designing new derivatives with improved potency and selectivity. nih.gov

Structure Activity Relationship Sar and Molecular Recognition of 2,3 Dihydro 1h 1,2 Benzodiazepine Derivatives

Elucidation of Key Structural Features Essential for Modulating Biological Activity

The foundation of the biological activity of 2,3-benzodiazepine derivatives lies in their core molecular framework. The geometry of this scaffold is a primary determinant of its interaction with receptors. nih.gov For these compounds to act as noncompetitive AMPA receptor antagonists, several structural features have been identified as crucial.

Key features for AMPA receptor antagonism include:

A 1-aryl group: Modifications of the 1-aryl-2,3-benzodiazepine scaffold have been a successful strategy in developing potent noncompetitive AMPA receptor antagonists. nih.gov

Substitutions on the fused benzene (B151609) ring: The presence of specific groups at the 7 and 8 positions, such as methylene- or ethylenedioxy groups, is a requirement for blocking AMPA receptors. rjptonline.org A chlorine atom at the C-8 position also contributes to this activity. rjptonline.org

A para-amino group on the phenyl ring: This feature has been identified as a requirement for effective AMPA receptor blockade. rjptonline.org

Aromatic character: The benzene rings within the structure can participate in π-π stacking interactions with aromatic residues in the receptor's binding pocket, contributing significantly to binding affinity. mdpi.com

Impact of Substitutions on Ligand-Receptor Binding Affinity and Selectivity Profiles

The specific substituents on the 2,3-benzodiazepine scaffold profoundly influence the ligand's binding affinity and its selectivity for different receptor subtypes. Research into various derivatives has demonstrated that even minor structural changes can lead to significant differences in biological effects. rjptonline.org

For instance, studies on novel 2,3-benzodiazepine derivatives have shown varied inhibitory activity against different homomeric and heteromeric AMPA receptor subunits. mdpi.com This suggests that substitutions can tune the selectivity of the compound. Notably, some derivatives exhibit a more pronounced inhibitory effect on the GluA2 subunit, indicating that this subunit may be a key target for the action of these specific drugs. mdpi.com The ability to selectively modulate specific AMPA receptor subunits is significant, as different subunits possess distinct structural and functional characteristics. mdpi.com

The following table summarizes key structure-activity relationships for 2,3-benzodiazepine derivatives as AMPA receptor antagonists.

| Position/Feature | Substitution/Modification | Impact on Biological Activity |

| Ring A (Benzene) | Chlorine at C-8 | Requirement for blocking AMPA receptors. rjptonline.org |

| Methylene- or ethylenedioxy group at C-7 and C-8 | Requirement for blocking AMPA receptors. rjptonline.org | |

| Ring C (Phenyl) | Amino group at the para position | Requirement for blocking AMPA receptors. rjptonline.org |

| Overall Structure | Introduction of different side groups | Modulates inhibitory potency and selectivity across AMPA receptor subunits (e.g., GluA1, GluA2). mdpi.com |

Pharmacophore Modeling and Receptor Mapping Studies for Benzodiazepine (B76468) Binding Sites

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For benzodiazepines, these models have been instrumental in designing new ligands and understanding their interaction with receptor binding sites. nih.govnih.gov While many extensive pharmacophore models have been developed for classical 1,4-benzodiazepines that bind to the GABA-A receptor, the principles are applicable to understanding the interactions of 2,3-benzodiazepine derivatives with their targets, such as the AMPA receptor. scispace.comnih.govnih.gov

A significant achievement in this field has been the development of unified pharmacophore/receptor models. These models are designed to accommodate a wide range of ligands, including agonists, antagonists, and inverse agonists, that all act at the same benzodiazepine binding site (Bz BS). scispace.comwisconsin.edu Such models typically define key regions, including:

Lipophilic pockets (L1, L2, L3): These are areas where bulky, fat-soluble parts of the ligand can bind. scispace.com

Hydrogen bond donor/acceptor sites (H1, A2): These sites on the receptor interact with corresponding features on the ligand, forming crucial hydrogen bonds. scispace.com

Steric hindrance regions (S1, S2, S3): These represent areas where bulky substituents on the ligand would clash with the receptor, preventing binding. scispace.com

By evaluating how different compounds fit within this modeled space, researchers can rationalize their observed biological activity and design new molecules with desired properties. nih.govscispace.com This approach has been crucial for guiding the synthesis of subtype-selective compounds for the GABA-A receptor and can be applied to other targets. scispace.com

Computational docking and molecular dynamics simulations provide a detailed "fingerprint" of the interactions between a ligand and its receptor at an atomic level. mdpi.com This analysis identifies the specific amino acid residues involved in binding and characterizes the nature of the interactions. mdpi.complos.org

For benzodiazepine derivatives, these interactions can include:

Hydrophobic Interactions: The aromatic rings of the benzodiazepine structure often form hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket, such as tyrosine or phenylalanine. mdpi.complos.org

Hydrogen Bonds: Carbonyl groups or nitrogen atoms in the benzodiazepine ring system can act as hydrogen bond acceptors, forming bonds with donor residues like threonine or serine in the receptor. plos.orgdtu.dk

Electrostatic Interactions: Charged or polar groups on the ligand can engage in stabilizing electrostatic interactions with oppositely charged residues in the receptor. mdpi.com

Role of Conformational Flexibility and Rigidity in Molecular Recognition Mechanisms

The process of a ligand binding to its receptor, known as molecular recognition, is heavily influenced by the conformational flexibility of both molecules. The non-planar, three-dimensional structure of 2,3-benzodiazepines is a critical aspect of their activity. nih.gov Several models describe the role of flexibility in this process:

Lock-and-Key Model: This classic model posits that the ligand and receptor have pre-formed, complementary shapes, requiring little to no conformational change for binding. nih.gov This mechanism often applies to highly rigid molecules.

Induced-Fit Model: This model suggests that the initial binding of a ligand induces a conformational change in the receptor, optimizing the interaction for tighter binding. nih.gov

Conformational Selection: This related model hypothesizes that both the ligand and the receptor exist in an equilibrium of different conformations. The binding event occurs when the ligand and receptor are both in a compatible shape, thus "selecting" that conformation and shifting the equilibrium. nih.gov

The ability of a molecule to adopt different shapes (flexibility) or maintain a specific shape (rigidity) is crucial. For benzodiazepines, it has become clear that there is no single binding mode applicable to all derivatives. nih.gov Studies comparing different chemotypes show that structurally related ligands can bind in distinct ways. nih.gov This suggests that conformational flexibility allows some molecules to adapt to the binding pocket (an induced-fit mechanism), while different rigid isomers may be inherently selected for or against based on their fixed shape. The introduction of a single chiral center can dramatically alter binding affinity, underscoring how a subtle change in three-dimensional structure can dictate whether a molecule can successfully dock into the receptor. nih.gov This dynamic interplay between the ligand's inherent flexibility and the receptor's structure is fundamental to molecular recognition.

In Vitro Biological Activities and Mechanistic Studies of 2,3 Dihydro 1h 1,2 Benzodiazepine Analogues

Receptor Binding and Allosteric Modulation Investigations

The interaction of 2,3-dihydro-1H-1,2-benzodiazepine analogues with various neurotransmitter receptors has been a primary focus of research, revealing their potential as modulators of synaptic transmission.

Interaction with Neurotransmitter Receptors (e.g., AMPA Receptors, GABA-A Receptors)

AMPA Receptors: A significant body of research has identified certain 2,3-benzodiazepine derivatives as potent antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. nih.govnih.gov These receptors are ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the brain. nih.gov Analogues such as 1-aryl-3,5-dihydro-4H-2,3-benzodiazepine-4-thiones have been shown to effectively antagonize AMPA-induced seizures, acting as non-competitive antagonists. nih.gov Studies using whole-cell patch-clamp electrophysiology on human embryonic kidney cells (HEK293T) expressing recombinant AMPAR subunits have confirmed the inhibitory activity of novel 2,3-benzodiazepine compounds. nih.gov These findings highlight the potential of this chemical class to modulate glutamatergic signaling, which is implicated in various neurological disorders. nih.govnih.gov

GABA-A Receptors: The broader benzodiazepine (B76468) class is famously associated with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov These compounds act as positive allosteric modulators, binding to a site distinct from the endogenous ligand GABA. nih.govwikipedia.org This binding event increases the affinity of the GABA-A receptor for GABA, which in turn increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and an enhanced inhibitory effect. wikipedia.org While classical benzodiazepines like diazepam target the GABA-A receptor, studies on specific this compound analogues focus more on their unique interactions with AMPA receptors. However, the foundational mechanism of allosteric modulation at a receptor interface is a shared characteristic of the broader benzodiazepine family. nih.gov Some analogues were found not to affect the benzodiazepine receptor (BZR), indicating a selective action at AMPA receptors. nih.gov

Analysis of Receptor Subtype Specificity and Selectivity (e.g., AMPAR Subunit Responses)

The specificity of benzodiazepine analogues for different receptor subtypes is a critical determinant of their pharmacological profile.

AMPAR Subunit Specificity: Research has demonstrated that 2,3-benzodiazepine analogues can exhibit distinct patterns of activity across various AMPA receptor subunits. nih.gov In one study, four novel 2,3-BDZ compounds showed inhibitory activity against homomeric (GluA1, GluA2) and heteromeric (GluA1/2, GluA2/3) AMPAR subunits. nih.gov The degree of inhibition varied among the compounds, suggesting that structural modifications can tune their selectivity. nih.gov For instance, compound 2,3-BDZ-1, which has an amino group at the para position and a fluorine atom at the ortho position of the phenyl ring, was the most potent inhibitor. nih.gov This suggests that electronegative groups can enhance interactions with the receptor. nih.gov This subunit-specific activity provides a basis for developing compounds with more precise effects on specific brain circuits. nih.gov

GABA-A Receptor Subtype Selectivity: For the broader class of benzodiazepines that act on GABA-A receptors, subtype selectivity is well-established and crucial for their therapeutic effects. wikipedia.orgcardiff.ac.uk For a benzodiazepine to act, the GABA-A receptor must contain an α and a γ subunit. wikipedia.org The specific α subunit (α1, α2, α3, or α5) present in the receptor complex dictates the functional outcome. wikipedia.orgcardiff.ac.uk Ligands with high activity at α1-containing receptors are typically associated with sedation, while those targeting α2 and/or α3 subunits tend to have greater anxiolytic effects. wikipedia.org Radioligand displacement studies using various chiral benzodiazepine ligands have quantified these differences in binding affinity (Ki values) across α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 receptor subtypes, confirming that subtle changes in ligand structure can dramatically alter subtype preference. nih.gov

Below is an interactive table summarizing the inhibitory effects of four 2,3-benzodiazepine (BDZ) analogues on AMPA receptor subunit responses.

| Compound | Observed Effect on AMPAR Subunit Currents | Effect on Desensitization/Deactivation Rate |

|---|---|---|

| 2,3-BDZ-1 | ~11-12-fold reduction | Decreased desensitization, tripled deactivation rate |

| 2,3-BDZ-2 | ~10-fold reduction | Decreased desensitization, doubled deactivation rate |

| 2,3-BDZ-3 | ~4-fold reduction | No change observed |

| 2,3-BDZ-4 | ~3-fold reduction | No change observed |

The following table presents data on the binding affinities (Ki) of various benzodiazepine ligands for different recombinant GABA-A receptor subtypes.

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |

|---|---|---|---|---|

| 1-S (SH-I-048B) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 |

| 1-R (SH-I-047) | 273 ± 41 | 253 ± 31 | 501 ± 79 | 56 ± 8 |

| 2-S (SH-TS-CH3) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 |

| 3-S (SH-I-030) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |

| 2-R (SH-TR-CH3) | >10,000 | >10,000 | >10,000 | >10,000 |

| 3-R (SH-I-053B) | >10,000 | >10,000 | >10,000 | >10,000 |

Enzyme Inhibition Studies

Beyond neurotransmitter receptors, benzodiazepine-based structures have been engineered to inhibit specific enzymes, demonstrating the versatility of this chemical scaffold.

Evaluation of Farnesyltransferase Inhibition

A notable application of benzodiazepine-based design is the development of inhibitors for farnesyltransferase (FTase). nih.govacs.org This enzyme is a key target in cancer therapy because it catalyzes the farnesylation of the Ras protein, a critical step for its membrane localization and signaling function, which is often mutated in human cancers. nih.govnih.gov

Researchers developed benzodiazepine peptidomimetics by replacing the central dipeptide of a Cys-A1-A2-X peptide inhibitor with a hydrophobic 3-amino-1-carboxymethyl-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one (BZA) scaffold. nih.gov One such inhibitor, Cys(BZA)Met, showed moderate potency with an IC50 value of 400 nM. nih.gov A significant breakthrough was achieved with the N-methylation of the cysteine amide in a compound designated BZA-2B, which improved potency nearly 100-fold, yielding IC50 values in the sub-nanomolar range (0.3-1 nM). nih.govacs.org This enhanced affinity is thought to result from a preferred conformation that maximizes hydrophobic interactions with the enzyme and properly presents the cysteine and methionine residues for coordination with the zinc ion in the enzyme's active site. nih.gov

Further kinetic studies revealed that BZA-2B is a time-dependent inhibitor of FTase. acs.orgresearchgate.net The mechanism involves the inhibitor binding to the enzyme-farnesyl diphosphate (B83284) complex, which then undergoes an isomerization to form a much tighter final complex. acs.org The dissociation of this final complex is very slow, with a half-life of approximately 45 minutes. acs.orgresearchgate.net

The table below summarizes the inhibitory potency of several benzodiazepine peptidomimetics against farnesyltransferase.

| Compound | Description | FTase Inhibition (IC50) | Reference |

|---|---|---|---|

| Cys(BZA)Met | Peptidomimetic with BZA scaffold | 400 nM | nih.gov |

| BZA-2B | N-methylated cysteine amide derivative | 0.3 - 1 nM | nih.gov |

| BZA-2B | Time-dependent inhibitor | Ki = 79 nM; Ki* (overall) = 0.91 nM | researchgate.net |

Cellular Assays for Understanding Mechanistic Pathways (e.g., blocking protein farnesylation in intact cells)

To confirm that the in vitro enzymatic inhibition translates to a cellular context, farnesyltransferase inhibitors based on the benzodiazepine scaffold were tested in cellular assays. These non-peptide inhibitors were shown to be capable of blocking the farnesylation of the Ras protein in intact cells. nih.gov This result is significant as it demonstrates that these compounds possess sufficient cell membrane permeability to reach their intracellular target and exert their mechanism of action within a living cell, providing a strong foundation for their development as potential therapeutic agents. nih.gov

Exploration of Potential Novel Biological Targets and Mechanisms of Action beyond Established Pathways

Following a comprehensive review of scientific literature, there is currently a notable lack of specific research focused on the novel biological targets and unique mechanisms of action for analogues of the chemical compound This compound .

The majority of existing research on benzodiazepine structures investigates other isomeric forms, such as 1,4-benzodiazepines, 1,5-benzodiazepines, and 2,3-benzodiazepines. These studies have extensively characterized their interactions with established targets, most notably the gamma-aminobutyric acid (GABA) type A receptors, which mediate their anxiolytic, sedative, and anticonvulsant effects. benzoinfo.compharmgkb.orgnih.govwikipedia.org Furthermore, research into other isomers, like 2,3-benzodiazepines, has identified them as antagonists of the AMPA-type glutamate receptor. nih.gov

However, specific in vitro studies detailing the exploration of new, alternative biological pathways or molecular targets for the This compound scaffold are not available in the public domain based on the conducted search. Consequently, data tables and detailed research findings on novel mechanisms for this specific compound cannot be provided at this time. The field remains open for future investigation into the unique biological profile of this particular heterocyclic system.

Q & A

Q. What are the common synthetic routes for 2,3-dihydro-1H-1,2-benzodiazepine derivatives, and how do reaction conditions influence yields?

Methodological Answer: A widely used method involves the condensation of o-phenylenediamines with ketones using heterogeneous catalysts like zinc montmorillonite, which operates at room temperature and allows for catalyst reuse (3 cycles with consistent activity) . Alternative approaches include multicomponent reactions (e.g., nitromethylene intermediates) under reflux conditions, with yields sensitive to solvent polarity and temperature . Optimization requires monitoring steric effects of substituents (e.g., methoxy groups) to avoid side reactions like over-acylation .

Q. How are spectroscopic techniques (NMR, IR, X-ray) employed to characterize this compound derivatives?

Methodological Answer:

- NMR : Distinguishes between regioisomers (e.g., 1-acetyl vs. 4-acetoxy derivatives) by analyzing chemical shifts of NH protons and aromatic substituents .

- X-ray Diffraction : Resolves steric clashes in substituted derivatives (e.g., 2,3-dimethoxyphenyl groups) and confirms hydrogen bonding interactions influencing acylation regioselectivity .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns, critical for confirming novel analogs .

Q. What in vitro assays are used to evaluate the biological activity of benzodiazepine derivatives?

Methodological Answer: Standard assays include:

- Receptor Binding Studies : Competitive displacement assays using radiolabeled ligands (e.g., GABAA receptor subtypes) .

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, with IC50 values calculated via dose-response curves .

Advanced Research Questions

Q. How can regioselectivity challenges in N-acylation of 2,3-dihydro-1H-1,2-benzodiazepines be systematically addressed?

Methodological Answer: Regioselectivity depends on steric hindrance and hydrogen bonding. For example:

- Steric Control : Bulky substituents (e.g., 2,3-dimethoxyphenyl) favor acylation at the less hindered amine site, even with large acylating agents like crotonyl chloride .

- Thermodynamic vs. Kinetic Control : Room-temperature reactions yield kinetically favored products (e.g., 1-acetyl derivatives), while reflux conditions drive thermodynamically stable isomers (e.g., 4-acetoxy derivatives) .

- Computational Modeling : DFT calculations predict transition-state energies to rationalize observed selectivity .

Q. How do contradictory data on benzodiazepine derivative activity across studies arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

- Structural Variability : Minor substituent changes (e.g., fluorine vs. methyl groups) drastically alter receptor binding .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) or buffer pH affect potency measurements .

Resolution Strategies : - Meta-Analysis : Pool data from systematic reviews (e.g., PubMed, 2010–2021) to identify confounding variables .

- Dose-Response Reproducibility : Validate findings across independent labs using standardized protocols .

Q. What methodologies are used to investigate the role of benzodiazepine derivatives in neuroinflammation or delayed encephalopathy?

Methodological Answer:

- Metabolomics : LC-MS/MS identifies correlated metabolites (e.g., 5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one) in transcriptomics datasets from animal models of neuroinflammation .

- In Vivo Models : Longitudinal behavioral assays (e.g., Morris water maze) combined with immunohistochemistry to assess neuronal damage .

Q. How can catalyst efficiency and reusability be quantified in benzodiazepine synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.